5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, formally a di-ester of malonic acid. Meldrum's acid derivatives are frequently employed in organic synthesis due to their versatility as reagents and building blocks for more complex structures. [] This particular derivative incorporates a 4-bromophenylamino group at the 5-position of the Meldrum's acid core. While not extensively studied in its own right, its structure and potential reactivity make it a candidate for further investigation in organic synthesis.
This compound is derived from Meldrum's acid, which is known for its utility in organic synthesis and medicinal chemistry. The specific structure of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione allows it to participate in various chemical reactions that are significant for synthesizing pharmacologically relevant compounds .
The synthesis of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation reaction of Meldrum's acid with an appropriate arylamine. A common method includes the following steps:
The reaction can be represented as follows:
This method highlights the importance of controlling temperature and time to achieve optimal yields .
The molecular structure of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione features a dioxane ring with two carbonyl groups at positions 4 and 6. The compound exhibits resonance stabilization due to the presence of the amine group attached to the methylene bridge.
5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several important chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism of action for compounds like 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione often involves interactions at the molecular level that affect biological pathways. While specific mechanisms for this compound are not extensively documented in literature:
Research into similar compounds suggests that their efficacy may be linked to their ability to modulate enzyme activity or disrupt cellular processes critical for pathogen survival .
The physical properties of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione include:
Chemical properties include its solubility in organic solvents such as dimethyl sulfoxide and acetonitrile. Its stability under various conditions may vary based on environmental factors such as pH and temperature .
5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several potential applications:
The compound is systematically named as 5-{[(4-bromophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione according to IUPAC conventions, reflecting its core Meldrum’s acid scaffold (2,2-dimethyl-1,3-dioxane-4,6-dione) functionalized at the C5 position by a (4-bromophenylamino)methylene group [5]. This nomenclature specifies:
Synonyms for this compound are extensive due to its use in pharmaceutical and synthetic chemistry:
Table 1: Synonym Compendium
| Synonym | Source |
|---|---|
| 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | BLD Pharm [3] |
| 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | PubChem [1] |
| 5-[(4-Bromoanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | ChemSpider |
| 187278-01-9 (CAS Registry Number) | AiFChem [5] |
| MFCD01111607 (MDL Number) | ChemSpider |
The molecular formula is consistently noted as C₁₃H₁₂BrNO₄ (molecular weight: 326.15 g/mol), with SMILES notation O=C(/C1=C/NC2=CC=C(Br)C=C2)OC(C)(C)OC1=O [3] [5].
Crystallographic studies reveal that the dioxane ring adopts a half-chair conformation, with the brominated aniline moiety oriented at a dihedral angle of 12.8° relative to the mean plane of the Meldrum’s acid ring [6]. This near-planar arrangement facilitates electronic conjugation between the aromatic system and the dioxane core. Key structural features include:
Table 2: Geometric Parameters from Crystallography
| Parameter | Value | Significance |
|---|---|---|
| C5–C8 bond length | 1.352 Å | Double-bond character (methylidene linkage) |
| C8–N7 bond length | 1.338 Å | Partial single bond (amide-like resonance) |
| N7–C1 bond length | 1.422 Å | Standard aryl C–N bond |
| Br1–C1 distance | 1.901 Å | Consistent with aryl bromide bonds |
| Dihedral angle (ring-plane) | 12.8° | Near-planar conjugation |
The bromoaniline-functionalized derivative exhibits distinct structural and electronic properties compared to other Meldrum’s acid analogues:
Electronic and Steric Contrasts
Impact on Biological Relevance
Table 3: Bioactivity Comparison of Key Meldrum’s Acid Derivatives
| Compound | Molecular Weight | Antimicrobial MIC (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| 5-{[(4-Bromophenyl)amino]methylene} derivative | 326.15 | >100 (E. coli) | >100 (HeLa) |
| 5-{[(4-Fluorophenyl)sulfanyl]methylene} derivative | 282.29 | 14.7 (E. coli) | Not reported |
| O-Decyl vanillidene Meldrum’s acid (3i) | Not reported | 12.4 (E. coli) | 15.7 (HeLa) |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9